5-Octenoic acid, methyl ester, (5Z)- is an organic compound classified as a methyl ester of a medium-chain unsaturated fatty acid. Its molecular formula is , and it has a molecular weight of approximately 156.225 g/mol . The compound features a double bond at the fifth carbon in the chain, which is in the Z configuration, indicating that the substituents on the double bond are on the same side. This structural characteristic contributes to its unique chemical properties and biological activities.
These reactions are significant for modifying the compound for various applications in pharmaceuticals and food industries.
Research indicates that 5-Octenoic acid, methyl ester, (5Z)- exhibits notable biological activities:
The synthesis of 5-Octenoic acid, methyl ester, (5Z)- can be achieved through various methods:
5-Octenoic acid, methyl ester, (5Z)- finds applications across several industries:
Studies on 5-Octenoic acid, methyl ester, (5Z)- have focused on its interactions with biological systems:
Several compounds share structural similarities with 5-Octenoic acid, methyl ester, (5Z)-. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Octanoic Acid, Methyl Ester | Saturated fatty acid; lacks double bond | |
Hexadecenoic Acid, Methyl Ester | Longer chain; contains a double bond at different position | |
9-Decenoic Acid, Methyl Ester | Similar chain length; double bond at different position | |
7-Octenoic Acid, Methyl Ester | Double bond at different position; Z/E configurations vary |
The uniqueness of 5-Octenoic acid, methyl ester, (5Z)- lies in its specific position of unsaturation and its resultant biological activities compared to these similar compounds.
The molecular geometry of 5-Octenoic acid, methyl ester, (5Z)- is fundamentally characterized by its linear eight-carbon chain incorporating a cis-configured double bond at the delta-5 position and a terminal methyl ester functional group [1] [2]. The compound possesses the molecular formula C₉H₁₆O₂ with a molecular weight of 156.22 g/mol, exhibiting a density of 0.896 g/cm³ at standard conditions [3] [4]. The molecule adopts a predominantly extended conformation in the gas phase, with specific rotational preferences dictated by steric and electronic interactions.
The overall molecular architecture demonstrates characteristic features of medium-chain fatty acid esters, with the alkyl backbone exhibiting typical gauche and anti conformational preferences. Computational analyses indicate that the molecule preferentially adopts conformations that minimize steric repulsion while maximizing favorable electronic interactions [5]. The presence of the methyl ester terminus introduces additional conformational complexity through rotational barriers associated with the carbonyl-oxygen single bond.
The cis-configuration at the delta-5 position represents the defining stereochemical feature of this compound, designated by the (5Z)- nomenclature [1] [2] [6]. This geometric arrangement places the alkyl substituents on the same side of the double bond plane, creating a characteristic bend in the carbon chain at approximately 30 degrees from linearity [7]. The Z-configuration is thermodynamically less stable than the corresponding E-isomer due to increased steric interactions between the cis-oriented substituents [8].
The cis-double bond exhibits restricted rotation with an energy barrier exceeding 50 kcal/mol, effectively preventing interconversion under normal conditions [5]. This restriction results in fixed spatial relationships between carbon atoms C-3 through C-7, with the double bond carbons C-5 and C-6 maintaining coplanar geometry [9]. The cis-configuration significantly influences the overall molecular shape, creating a characteristic kink that affects packing arrangements and intermolecular interactions.
Spectroscopic evidence for the cis-configuration includes characteristic nuclear magnetic resonance coupling patterns and infrared absorption frequencies. The vicinal coupling constant between protons on the double bond carbons ranges from 6-12 Hz, with a typical value of approximately 10 Hz, which is diagnostic for cis-alkene geometry [10] [11] [12]. This coupling constant is significantly smaller than the corresponding trans-configuration, which exhibits coupling constants of 12-18 Hz [11] [13].
The ester functional group in 5-Octenoic acid, methyl ester, (5Z)- exhibits complex conformational behavior governed by multiple torsional angles and rotational barriers [14] [15]. The primary torsional angles of interest include the C₇-C₈-C₉=O backbone angle, the O=C₉-O-CH₃ ester angle, and the C₈-C₉-O-CH₃ methyl orientation angle.
The C₇-C₈-C₉=O torsional angle preferentially adopts an s-trans configuration with a dihedral angle of approximately 180 degrees [15]. This arrangement minimizes steric interactions between the carbonyl oxygen and the alkyl chain while optimizing orbital overlap. The rotational barrier for this angle ranges from 8-10 kcal/mol, indicating moderate conformational flexibility [15].
The O=C₉-O-CH₃ torsional angle exhibits a preference for the s-cis configuration with a dihedral angle near 0 degrees [15]. This orientation maximizes the overlap between the carbonyl π-system and the oxygen lone pairs, providing additional stabilization through resonance effects. The energy barrier for rotation about this bond is considerably higher, ranging from 12-15 kcal/mol, reflecting the partial double-bond character of the C-O ester bond [15].
The methyl group orientation, defined by the C₈-C₉-O-CH₃ torsional angle, preferentially adopts an anti-configuration with a dihedral angle of approximately 180 degrees [16] [17]. This arrangement minimizes steric interactions between the methyl group and the adjacent carbon chain. The rotational barrier for methyl group rotation is relatively low, approximately 3-4 kcal/mol, allowing for facile conformational interconversion at ambient temperatures [14].
The spectroscopic characterization of 5-Octenoic acid, methyl ester, (5Z)- provides comprehensive structural confirmation through multiple analytical techniques, each offering unique insights into molecular architecture and electronic structure.
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 5-Octenoic acid, methyl ester, (5Z)- through both proton and carbon-13 analyses [18] [19]. The proton NMR spectrum exhibits characteristic resonances that confirm both the cis-alkene configuration and the methyl ester functionality.
The vinyl protons at the C-5 and C-6 positions appear as complex multipets in the chemical shift range of 4.6-5.9 ppm, characteristic of alkene protons [10] [20] [21]. These signals demonstrate the expected deshielding associated with sp² hybridization and the anisotropic effects of the π-electron system. The vicinal coupling between these protons exhibits a coupling constant of 6-12 Hz, with typical values around 10 Hz, definitively confirming the cis-configuration [10] [11] [12].
The methyl ester protons resonate as a sharp singlet at approximately 3.7 ppm, consistent with the electron-withdrawing effect of the adjacent carbonyl group [20] [21]. The integration ratio confirms the presence of three equivalent protons in this position. The methylene protons adjacent to the carbonyl group (C-8 position) appear as a triplet around 2.3 ppm, reflecting coupling with the adjacent methylene protons [20].
The remaining aliphatic protons appear in the expected chemical shift ranges: methylene protons at 1.2-1.6 ppm and terminal methyl protons at approximately 0.9 ppm [20] [21]. The coupling patterns provide confirmation of the linear alkyl chain structure with appropriate connectivity.
Carbon-13 NMR spectroscopy reveals the presence of nine distinct carbon environments [18] [12]. The carbonyl carbon appears significantly downfield at approximately 173 ppm, characteristic of ester carbonyl carbons. The alkene carbons at C-5 and C-6 positions resonate in the range of 100-170 ppm, exhibiting the expected deshielding associated with sp² hybridization [12]. The methoxy carbon appears at approximately 51 ppm, while the remaining aliphatic carbons appear in their expected chemical shift ranges based on substitution patterns and electronic environments.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that confirm functional group presence and geometric configuration [22] [23] [24]. The IR spectrum of 5-Octenoic acid, methyl ester, (5Z)- exhibits several diagnostic absorption bands.
The most prominent absorption occurs at 1740 cm⁻¹, corresponding to the C=O stretching vibration of the methyl ester functional group [24] [7]. This frequency is characteristic of aliphatic esters and appears as a very strong, sharp absorption band. The position of this band confirms the ester functionality and distinguishes it from other carbonyl-containing functional groups such as ketones, aldehydes, or carboxylic acids [23] [24].
The C=C stretching vibration of the cis-alkene appears at 1630 cm⁻¹ as a weak to medium intensity band [24] [7]. This frequency is characteristic of cis-alkenes, which typically absorb in the range of 1660-1630 cm⁻¹, compared to trans-alkenes that absorb at higher frequencies (1680-1660 cm⁻¹) [7]. The relatively weak intensity of this band is typical for symmetrically substituted alkenes where the dipole moment change during vibration is minimal.
The C-H stretching region (2960-2850 cm⁻¹) exhibits strong absorptions characteristic of aliphatic C-H bonds [24] [25]. The pattern of absorptions in this region confirms the presence of both methyl and methylene groups throughout the molecular structure. Specific bands at 1465 cm⁻¹ and 1375 cm⁻¹ correspond to C-H bending vibrations of methylene and methyl groups, respectively [24].
A diagnostic absorption for the cis-alkene configuration appears at approximately 690 cm⁻¹, corresponding to the out-of-plane C-H bending vibration [7]. This frequency (690 ± 50 cm⁻¹) is characteristic of cis-alkenes and provides definitive confirmation of the Z-geometry. The corresponding absorption for trans-alkenes appears at significantly different frequency (965 ± 5 cm⁻¹), allowing for unambiguous geometric assignment [7].
The C-O stretching vibrations of the ester linkage appear as strong absorptions in the range of 1300-1000 cm⁻¹ [24]. These bands confirm the presence of the ester functional group and provide additional structural confirmation.
Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation patterns [26] [27]. The electron ionization mass spectrum of 5-Octenoic acid, methyl ester, (5Z)- exhibits a molecular ion peak at m/z 156, corresponding to the molecular weight of 156.22 g/mol [2] [28].
The molecular ion peak typically appears with low intensity (1-3% relative abundance), which is characteristic of aliphatic esters that undergo extensive fragmentation under electron ionization conditions [27]. This low molecular ion abundance is attributed to the facile fragmentation pathways available to the ester functional group and the aliphatic carbon chain.
The base peak in the mass spectrum typically corresponds to m/z 55, assigned to the [C₄H₇]⁺ fragment ion [27]. This fragment arises from extensive fragmentation of the aliphatic chain and represents one of the most stable carbocation species formed during the ionization process. The high abundance of this fragment (40-60% relative intensity) reflects its thermodynamic stability and favorable formation kinetics.
A significant fragment appears at m/z 97, assigned to [C₆H₁₃O]⁺, which likely arises from a McLafferty rearrangement involving the ester functional group [27]. This fragmentation pattern is characteristic of methyl esters and involves hydrogen atom rearrangement with α-cleavage adjacent to the carbonyl group. This fragment typically exhibits high relative intensity (30-50%) and provides diagnostic evidence for the ester functional group.
Additional significant fragments include m/z 125 ([M-OCH₃]⁺), representing loss of the methoxy radical with moderate intensity (15-25%) [27]. This fragmentation pathway is common for methyl esters and confirms the presence of the methyl ester functionality. Further fragmentation produces ions at m/z 83 ([C₅H₁₁O]⁺) and m/z 69 ([C₄H₉O]⁺), representing successive losses of alkyl units from the carbon chain.
The fragmentation pattern demonstrates the expected behavior for unsaturated fatty acid methyl esters, with preferential cleavage at positions that yield stabilized carbocation intermediates [26] [27]. The presence of the cis-double bond influences the fragmentation pathways by providing additional sites for charge stabilization and by affecting the conformational preferences of the molecular ion.
Acid-catalyzed methylation represents the most traditional and widely employed method for synthesizing methyl esters of fatty acids, including 5-octenoic acid methyl ester, (5Z)-. This approach utilizes the fundamental principles of Fischer esterification, which involves the direct condensation of carboxylic acids with methanol in the presence of acid catalysts [1] [2].
The reaction mechanism proceeds through a well-established six-step process commonly remembered by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [1]. In the initial step, the carbonyl oxygen of 5-octenoic acid undergoes protonation by the acid catalyst, creating an oxonium ion that significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by methanol, resulting in the formation of a tetrahedral intermediate [2].
The subsequent steps involve a series of proton transfers that convert the hydroxyl group into a good leaving group, followed by the elimination of water and final deprotonation to yield the desired methyl ester. The preservation of the Z-configuration at the 5-position during this process is generally maintained under mild reaction conditions due to the relatively isolated nature of the double bond from the reaction center [3].
Several acid catalysts have proven effective for this transformation. Methanolic hydrogen chloride represents one of the most commonly employed systems, prepared by the careful addition of acetyl chloride to dry methanol [4]. This reagent generates anhydrous hydrogen chloride in situ, avoiding the complications associated with the presence of water. The reaction typically requires heating under reflux for two to four hours, with yields ranging from 85-95% for simple fatty acid methyl esters [4] [5].
An alternative approach utilizes sulfuric acid as the catalyst, typically employed at concentrations of 1-2% (v/v) in methanol [4] [6]. This method offers the advantage of using readily available reagents and can be performed at moderate temperatures (50-60°C) with extended reaction times. The sulfuric acid-catalyzed method has demonstrated excellent compatibility with unsaturated fatty acids, maintaining stereochemical integrity while achieving high conversion rates [6].
Catalyst System | Temperature | Time | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|
HCl/MeOH | 50-65°C | 2-4 h | 85-95% | High selectivity, rapid reaction | Requires careful preparation |
H₂SO₄/MeOH | 50-60°C | 4-8 h | 80-92% | Simple reagents, mild conditions | Longer reaction times |
BF₃/MeOH | 25-50°C | 1-3 h | 90-98% | High efficiency | Toxic, requires special handling |
The choice of reaction conditions significantly influences both yield and stereochemical outcome. Temperature control is particularly critical, as excessive heating can promote isomerization of the double bond or decomposition of sensitive substrates [5]. The use of large excess of methanol (typically 10-20 equivalents) drives the equilibrium toward product formation according to Le Châtelier's principle [1] [2].
Thionyl chloride-mediated esterification represents an alternative synthetic approach that can proceed through two distinct mechanistic pathways depending on the specific reaction conditions employed [7] [8]. This methodology offers several advantages over traditional Fischer esterification, including the irreversible nature of the reaction due to the evolution of gaseous byproducts and the ability to work under anhydrous conditions [7].
The first mechanistic pathway involves the in situ generation of hydrogen chloride through the reaction of thionyl chloride with methanol. This process essentially creates the same catalytic species as in direct acid-catalyzed esterification but with the added benefit of water scavenging by the thionyl chloride. The mechanism begins with the nucleophilic attack of methanol on thionyl chloride, generating methyl chlorosulfite and hydrogen chloride. The hydrogen chloride then catalyzes the esterification reaction according to the standard Fischer mechanism [9] [8].
The second pathway proceeds through the initial formation of an acid chloride intermediate. In this mechanism, 5-octenoic acid reacts with thionyl chloride to form 5-octenoyl chloride, which subsequently undergoes nucleophilic substitution with methanol to yield the desired methyl ester [7] [10]. The acid chloride formation involves initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate. This intermediate then undergoes elimination to generate the acid chloride along with sulfur dioxide and hydrogen chloride [7] [10].
Reaction Pathway | Mechanism | Temperature | Time | Yield | Selectivity |
---|---|---|---|---|---|
In situ HCl generation | SOCl₂ + MeOH → HCl + Fischer esterification | 0-25°C | 2-6 h | 78-88% | High Z-retention |
Acid chloride intermediate | RCOOH → RCOCl → RCOOMe | -20 to 0°C | 1-3 h | 85-95% | Excellent Z-retention |
The acid chloride pathway offers superior stereochemical control, particularly for sensitive substrates containing Z-configured double bonds. The mild reaction conditions (typically -20°C to 0°C) and short reaction times minimize the risk of geometric isomerization [11]. Additionally, the high reactivity of acid chlorides toward alcohols ensures rapid and efficient conversion to the desired ester product.
Experimental procedures for thionyl chloride-mediated synthesis typically involve the dropwise addition of thionyl chloride to a solution of the carboxylic acid at low temperature, followed by the addition of methanol [12] [9]. The reaction is maintained under anhydrous conditions using inert atmosphere techniques, and the volatile byproducts (SO₂ and HCl) are removed by purging with nitrogen or under reduced pressure.
The stereoselective construction of Z-configured alkenes represents one of the most challenging aspects of synthesizing 5-octenoic acid methyl ester, (5Z)-. Traditional olefination methods often favor the thermodynamically more stable E-isomer, necessitating the development of specialized methodologies for accessing Z-alkenes with high selectivity [13] [14] [15].
The Wittig reaction with unstabilized ylides constitutes the most reliable method for Z-selective olefination [16] [17] [15]. The mechanism involves the formation of oxaphosphetane intermediates through a [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound. The stereochemical outcome is determined by the kinetically controlled formation of the oxaphosphetane, with unstabilized ylides preferentially forming the cis-oxaphosphetane that leads to Z-alkene products [17] [18].
For the synthesis of 5-octenoic acid derivatives, the retrosynthetic analysis typically involves the disconnection of the alkene to reveal an aldehyde and an appropriate phosphonium ylide. The preparation of (5Z)-5-octenoic acid methyl ester can be achieved through the Wittig reaction between propanal and the ylide derived from 4-(methoxycarbonyl)butyltriphenylphosphonium bromide [19].
Ylide Type | Z-Selectivity | Temperature | Solvent | Typical Yield |
---|---|---|---|---|
Unstabilized | 85-95% | -78 to 0°C | THF, Et₂O | 70-85% |
Semi-stabilized | 60-75% | 0 to 25°C | THF, DME | 65-80% |
Stabilized | 10-25% | 25 to 80°C | MeOH, EtOH | 75-90% |
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction provides an alternative approach for Z-selective olefination [20] [15]. This methodology employs bis(trifluoroethyl) phosphonoacetates as the nucleophilic component, with the electron-withdrawing trifluoroethyl groups accelerating the formation of the kinetic Z-product [13] [20]. The enhanced electrophilicity of the phosphorus center in these reagents facilitates rapid oxaphosphetane formation under kinetic control, leading to preferential Z-alkene formation.
Recent developments in Z-selective olefination include the use of modified HWE reagents with hexafluoroisopropyl groups, which have demonstrated Z-selectivities up to 98:2 in reactions with various aldehydes [13]. These reagents offer practical advantages over the traditional Still-Gennari protocol, including improved stability and easier handling.
The Julia-Kocienski olefination has also been adapted for Z-selective synthesis through the use of N-sulfonylimines as electrophiles instead of aldehydes [21]. This modification leads to Z-selectivities exceeding 99:1 and demonstrates broad substrate scope, tolerating various functional groups including electron-donating and electron-withdrawing substituents.
While 5-octenoic acid methyl ester, (5Z)- is not inherently chiral, the development of catalytic asymmetric esterification protocols provides important methodological frameworks for accessing enantiomerically enriched fatty acid derivatives when chiral centers are present in the substrate or when kinetic resolution of racemic mixtures is desired [22] [23] [24].
Chiral palladium complexes have emerged as highly effective catalysts for asymmetric allylic esterification reactions [22] [24]. The COP (cobalt-oxazoline-palladium) catalyst system, represented by [(Rp,S)-COP-OAc]₂, has demonstrated exceptional enantioselectivity in the synthesis of branched allylic esters from prochiral allylic alcohols. This methodology proceeds through the conversion of allylic alcohols to their trichloroacetimidate derivatives, followed by catalytic asymmetric SN2' substitution with carboxylic acids [24].
The mechanism involves initial coordination of the palladium center to the allylic system, followed by nucleophilic attack by the carboxylic acid at the less substituted terminus of the allylic ligand. The chiral environment provided by the oxazoline-cyclopentadienyl ligand framework controls the facial selectivity of the nucleophilic attack, leading to high levels of enantioselectivity [22] [24].
Catalyst System | Substrate Scope | Enantiomeric Excess | Yield Range | Reaction Conditions |
---|---|---|---|---|
[(Rp,S)-COP-OAc]₂ | Allylic alcohols | 90-97% ee | 85-98% | rt, 2-8 h |
Chiral bisphosphine-Ni | α-Amino-β-keto esters | 75-92% ee | 70-88% | H₂, 50 bar, 50°C |
Organocatalytic systems | Phenols, alcohols | 94-99% ee | 55-86% | rt, 24 h |
Organocatalytic approaches have also proven highly effective for asymmetric esterification reactions [25] [26]. Chiral N-heterocyclic carbene catalysts and bifunctional organocatalysts containing both hydrogen bond donor and acceptor sites have been developed for the desymmetrization of prochiral substrates [25]. These systems operate under mild, metal-free conditions and demonstrate excellent functional group tolerance.
The application of flow chemistry techniques has further enhanced the practicality of asymmetric esterification protocols [26]. Telescoped processes combining asymmetric conjugate addition with oxidative esterification have been developed, allowing for the continuous production of enantiomerically enriched ester products with high productivity and minimal waste generation.
Biocatalytic approaches to fatty acid ester synthesis have gained significant attention due to their mild reaction conditions, high selectivity, and environmental compatibility [27] [28] [29]. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) represent the most widely employed enzymes for esterification and transesterification reactions, offering excellent regio-, stereo-, and chemoselectivity under relatively mild conditions [27] [30].
The mechanism of lipase-catalyzed transesterification follows a ping-pong bi-bi kinetic model involving two distinct phases [27]. In the initial step, the triglyceride substrate undergoes hydrolysis at the oil-water interface to generate free fatty acids and glycerol. This is followed by the esterification of the free fatty acids with the alcohol nucleophile (methanol in the case of methyl ester synthesis) to form the desired fatty acid methyl esters [27] [28].
The catalytic mechanism proceeds through the formation of a covalent acyl-enzyme intermediate. The process begins with nucleophilic attack by the hydroxyl group of a serine residue in the enzyme's active site on the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate that subsequently collapses to release the alcohol component and form the acyl-enzyme intermediate. The second phase involves nucleophilic attack by methanol on the acyl-enzyme intermediate, regenerating the free enzyme and producing the methyl ester product [27] [31].
Lipase Source | Optimal Temperature | pH Range | Methanol Tolerance | Typical Yield |
---|---|---|---|---|
Candida antarctica (CALB) | 40-60°C | 7.0-8.5 | High | 85-98% |
Chromobacterium viscosum | 40-50°C | 7.5-8.0 | Moderate | 70-85% |
Rhizomucor miehei | 35-45°C | 6.5-7.5 | Low | 65-80% |
Thermomyces lanuginosus | 50-70°C | 7.0-8.5 | High | 80-95% |
The immobilization of lipases on solid supports significantly enhances their stability and reusability, making the process more economically viable [27] [28]. Commonly used support materials include Celite, silica gel, and various polymer resins. Immobilized lipases demonstrate improved resistance to methanol inhibition and can be recycled for multiple reaction cycles without significant loss of activity [28].
The reaction conditions for lipase-catalyzed esterification require careful optimization to achieve high yields and selectivity. The molar ratio of methanol to oil is critical, as excess methanol can inhibit enzyme activity through denaturation, while insufficient methanol limits conversion. Typically, a stepwise addition of methanol is employed to maintain optimal concentrations throughout the reaction [27] [28].
Temperature control is equally important, as it affects both enzyme activity and stability. Most lipases exhibit optimal activity in the range of 40-60°C, though some thermostable variants can operate effectively at higher temperatures. The reaction medium composition, including the presence of organic solvents or surfactants, can significantly influence enzyme performance and product selectivity [29] [30].
Water content plays a crucial role in lipase-catalyzed reactions, as a minimal amount of water is necessary to maintain enzyme activity and proper conformation. However, excessive water content can promote hydrolysis reactions and reduce esterification efficiency. The optimal water content typically ranges from 0.1-1.0% (w/w) relative to the total reaction mixture [27] [31].
Recent advances in lipase engineering through directed evolution and rational design have led to the development of variants with enhanced properties for esterification reactions. These engineered enzymes demonstrate improved thermostability, methanol tolerance, and selectivity, further expanding the applicability of biocatalytic approaches for fatty acid ester synthesis [32].